Cas no 342-69-8 (6-Methylmercaptopurine Riboside)
6-Methylmercaptopurine Riboside Chemical and Physical Properties
Names and Identifiers
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- Inosine,6-S-methyl-6-thio-
- 6-Methylmercaptopurine Riboside
- 6-Methylmercaptopuri
- 6-METHYLMERCAPTOPURINE RIBONUCLEOSIDE
- 6-Methylmercaptopurinribosid
- 6-methylmp-riboside
- 6-Methylthioinosine
- 6-METHYLTHIOPURINE RIBOSIDE
- 6-MMPR
- METHYLTHIOINOSINE
- 6-(Methylthio)-9-β-D-ribofuranosyl-9H-purine
- 6MMPr
-
- Inchi: 1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
- InChI Key: ZDRFDHHANOYUTE-IOSLPCCCSA-N
- SMILES: S(C)C1C2=C(N=CN=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O
Computed Properties
- Exact Mass: 298.07400
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
Experimental Properties
- Color/Form: Not available
- Density: 1.4113 (rough estimate)
- Melting Point: 166°C
- Refractive Index: 1.6270 (estimate)
- Stability/Shelf Life: Incompatible with strong oxidizing agents.
- PSA: 138.82000
- LogP: -0.84030
- Solubility: Not available
6-Methylmercaptopurine Riboside Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:UO8985000
- Storage Condition:−20°C
6-Methylmercaptopurine Riboside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M321035-100mg |
6-Methylmercaptopurine Riboside |
342-69-8 | 100mg |
$ 85.00 | 2023-09-07 | ||
| TRC | M321035-250mg |
6-Methylmercaptopurine Riboside |
342-69-8 | 250mg |
$ 138.00 | 2023-09-07 | ||
| TRC | M321035-500mg |
6-Methylmercaptopurine Riboside |
342-69-8 | 500mg |
$221.00 | 2023-05-17 | ||
| TRC | M321035-1g |
6-Methylmercaptopurine Riboside |
342-69-8 | 1g |
$ 293.00 | 2023-09-07 | ||
| TRC | M321035-2g |
6-Methylmercaptopurine Riboside |
342-69-8 | 2g |
$492.00 | 2023-05-17 | ||
| TRC | M321035-5g |
6-Methylmercaptopurine Riboside |
342-69-8 | 5g |
$1182.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53470-250mg |
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
342-69-8 | 98% | 250mg |
¥638.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53470-1g |
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
342-69-8 | 98% | 1g |
¥1348.0 | 2023-09-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020983-1g |
6-Methylmercaptopurine Riboside |
342-69-8 | 98% | 1g |
¥1343 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020983-250mg |
6-Methylmercaptopurine Riboside |
342-69-8 | 98% | 250mg |
¥630 | 2024-05-24 |
6-Methylmercaptopurine Riboside Suppliers
6-Methylmercaptopurine Riboside Related Literature
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Sumit Kumar,Neha Sharma,Willyenne Marilia Dantas,Jessica Catarine Frutuoso do Nascimento,Hannah Maus,Ronaldo Nascimento de Oliveira,Unnat Pandit,Agam P. Singh,Tanja Schirmeister,Puja Panwar Hazari,Lindomar Pena,Poonam,Brijesh Rathi New J. Chem. 2022 46 18764
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Amitava Chandra,Richard Cogdell,Carlos E. Crespo-Hernández,Ankona Datta,Angelo Giussani,Stefan Haacke,John Helliwell,Roberto Improta,Ramapurath S. Jayasree,Mike Jones,Tolga Karsili,Bern Kohler,Mahil L,Imon Mandal,Dimitra Markovitsi,Himani Medhi,Padmaja P. Mishra,P. I. Pradeepkumar,Priyadarshi Roy Chowdhury,Manas Sarangi,Igor Schapiro,Ilme Schlichting,Javier Segarra-Martí,Amit Sharma,Vishnu V,Rienk van Grondelle,Anthony Watts Faraday Discuss. 2018 207 389
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Brennan Ashwood,Luis A. Ortiz-Rodríguez,Carlos E. Crespo-Hernández Faraday Discuss. 2018 207 351
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Babita Aneja,Bhumika Kumar,Mohamad Aman Jairajpuri,Mohammad Abid RSC Adv. 2016 6 18364
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Gajanan T. Mehetre,Vinodh J. S.,Bhushan B. Burkul,D. Desai,Santhakumari B,Mahesh S. Dharne,Syed G. Dastager RSC Adv. 2019 9 9850
Additional information on 6-Methylmercaptopurine Riboside
Introduction to 6-Methylmercaptopurine Riboside (CAS No. 342-69-8)
6-Methylmercaptopurine Riboside, with the chemical identifier CAS No. 342-69-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This nucleoside derivative has garnered considerable attention due to its structural similarity to naturally occurring purine analogs and its potential therapeutic applications. The compound belongs to the mercaptopurine family, which is well-documented for its role in modulating biological pathways, particularly those involving immune response and cellular proliferation.
The molecular structure of 6-Methylmercaptopurine Riboside consists of a ribose sugar moiety linked to a modified purine base, where the thiol group replaces one of the hydrogen atoms in the hypoxanthine core. This modification imparts unique biochemical properties, making it a candidate for various pharmacological interventions. The presence of the thiol group enhances reactivity, allowing for potential interactions with enzymes and other biomolecules, which is a key factor in its biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of nucleoside analogs in developing treatments for a range of diseases, including cancer and inflammatory disorders. 6-Methylmercaptopurine Riboside has been studied for its potential as an antiproliferative agent, leveraging its ability to interfere with DNA synthesis and repair mechanisms. Preclinical studies have demonstrated promising results in inhibiting the growth of certain cancer cell lines, suggesting its utility as a chemotherapeutic adjuvant or standalone treatment.
One of the most intriguing aspects of 6-Methylmercaptopurine Riboside is its relationship to known therapeutic agents such as mercaptopurine (6-MP) and 6-thioguanine (6-TG). These compounds are widely used in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies. The ribose moiety in 6-Methylmercaptopurine Riboside introduces additional structural complexity, which may influence its pharmacokinetic profile and target specificity compared to its parent compounds.
In vitro studies have revealed that 6-Methylmercaptopurine Riboside exhibits inhibitory effects on enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is crucial for purine salvage metabolism. By inhibiting this enzyme, the compound can disrupt nucleotide pools within cells, leading to impaired DNA synthesis and cell cycle arrest. This mechanism aligns with the broader strategy of using purine analogs to induce apoptosis or growth arrest in malignant cells.
The synthesis of 6-Methylmercaptopurine Riboside presents unique challenges due to the need for precise functionalization of both the purine base and the ribose sugar. Advanced synthetic methodologies, including enzymatic glycosylation and transition-metal-catalyzed reactions, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for both preclinical and clinical investigations.
Current research is exploring novel derivatives of 6-Methylmercaptopurine Riboside that may enhance its therapeutic efficacy while minimizing side effects. Structural modifications aimed at improving solubility, bioavailability, and target specificity are being pursued. Additionally, investigations into combination therapies involving 6-Methylmercaptopurine Riboside with other anti-cancer agents are underway, with the goal of achieving synergistic effects that could improve patient outcomes.
The role of nucleoside analogs in modulating immune responses has also been a focus of recent studies. 6-Methylmercaptopurine Riboside has shown potential in modulating immune cell function, particularly in contexts where immune suppression is beneficial, such as autoimmune diseases or organ transplantation. By selectively targeting specific immune pathways, this compound could offer a new approach to managing chronic inflammatory conditions.
Ethical considerations and regulatory hurdles are important factors in advancing any new therapeutic agent from preclinical development to clinical use. Rigorous testing for safety and efficacy is required before 6-Methylmercaptopurine Riboside can be approved for human use. However, the growing body of preclinical evidence supports further investigation into its potential applications.
The future prospects for 6-Methylmercaptopurine Riboside appear promising, with ongoing research aimed at elucidating its mechanisms of action and identifying new therapeutic indications. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating laboratory findings into viable clinical treatments. As our understanding of biological pathways continues to expand, compounds like 6-Methylmercaptopurine Riboside may play an increasingly important role in precision medicine approaches tailored to individual patient needs.
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